molecular formula C47H52BrO5P B611463 TPP2a bromide CAS No. 1838592-80-5

TPP2a bromide

Cat. No. B611463
CAS RN: 1838592-80-5
M. Wt: 807.81
InChI Key: LPFQNDVZJVVEPE-SEOIZWFPSA-N
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Description

TPP2a is a mitochondrial thioredoxin reductase (TrxR) inhibitor.

Scientific Research Applications

  • Radioactive Waste Management : TPPB has been explored for its potential in radioactive waste management. Specifically, it has been used for removing technetium from radioactive waste streams. Studies have shown that TPPB degrades under alkaline conditions, forming triphenylphosphonium oxide (TPPO) and triphenylphosphine (TPP), which can influence the solubility of various radionuclides like europium, iodine, nickel, technetium(VII), and uranium(VI) in aqueous solutions. This degradation behavior and its effect on radionuclide solubility are crucial for assessing TPPB's suitability in waste management applications (Aldridge, Warwick, Evans, & Vines, 2007).

  • Photonics Technology : TPPB has been studied for its potential applications in photonics technology. The crystal growth of TPPB in various solvents, including water, has been analyzed, revealing promising optical properties such as transparency in the near-infrared region and potential for use in Raman-scattering-based nonlinearity applications. This suggests that TPPB could be a candidate for various optical and photonic applications (Wang, Liu, Ren, Zhang, & Tao, 2017).

  • Surfactant and Micelle Formation : TPPB-based compounds have been studied for their aggregation behavior in aqueous solutions, indicating potential use as surfactants. The critical micelle concentrations (CMCs) and solubilization power of various TPPB derivatives were compared to trimethyl ammonium bromides, suggesting that TPPB derivatives can form effective micelles with potential applications in various industries (Gainanova et al., 2012).

  • Chemical Reactions and Catalysis : TPPB and its derivatives have been utilized in various chemical reactions and catalysis. This includes their use as reactants, intermediates, extractants, and catalysts in organic synthetic reactions, expanding their potential applications in chemical industries. Studies have focused on understanding the efficiency and properties of TPPB in these roles, which are crucial for its application in chemical synthesis and catalytic processes (Karami, Momeni, & Albadi, 2019).

  • Biomedical Research : In the context of biomedical research, TPPB and related compounds have been explored for applications such as molecular imaging probe development, where their ability to accumulate in cells was evaluated using techniques like mass spectrometry. This suggests potential use in designing and developing molecular probes for various diagnostic applications (Cheng, Winant, & Gambhir, 2005).

properties

CAS RN

1838592-80-5

Product Name

TPP2a bromide

Molecular Formula

C47H52BrO5P

Molecular Weight

807.81

IUPAC Name

(10-(4-((1E,4Z,6E)-5-Hydroxy-7-(5-methylfuran-2-yl)-3-oxohepta-1,4,6-trien-1-yl)-2-methoxyphenoxy)decyl)triphenylphosphonium bromide

InChI

InChI=1S/C47H51O5P.BrH/c1-38-26-31-42(52-38)32-30-41(49)37-40(48)29-27-39-28-33-46(47(36-39)50-2)51-34-18-7-5-3-4-6-8-19-35-53(43-20-12-9-13-21-43,44-22-14-10-15-23-44)45-24-16-11-17-25-45;/h9-17,20-33,36-37H,3-8,18-19,34-35H2,1-2H3;1H/b29-27+,32-30+;

InChI Key

LPFQNDVZJVVEPE-SEOIZWFPSA-N

SMILES

COC1=CC(/C=C/C(/C=C(O)/C=C/C2=CC=C(C)O2)=O)=CC=C1OCCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TPP2a;  TPP-2a;  TPP 2a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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